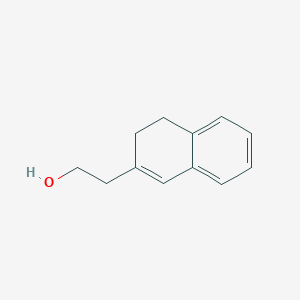
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with an ethan-1-ol group attached to the 2-position of the 3,4-dihydronaphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature, and the product is obtained after purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction of the compound can yield 2-(3,4-Dihydronaphthalen-2-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one.
Reduction: 2-(3,4-Dihydronaphthalen-2-yl)ethane.
Substitution: 2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dihydronaphthalen-1-yl)ethanol: Similar structure but with the hydroxyl group attached to the 1-position.
2-(3,4-Dihydronaphthalen-2-yl)ethane: Lacks the hydroxyl group, making it less polar.
2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents and enhancing its reactivity in various chemical reactions .
Propiedades
Número CAS |
63626-01-7 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(3,4-dihydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,9,13H,5-8H2 |
Clave InChI |
KXSVEAAHEPGLAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=CC=C21)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


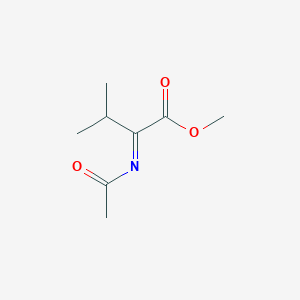
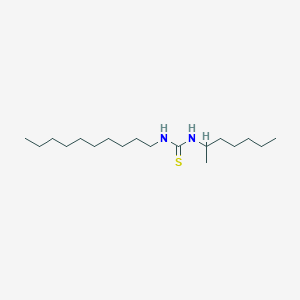

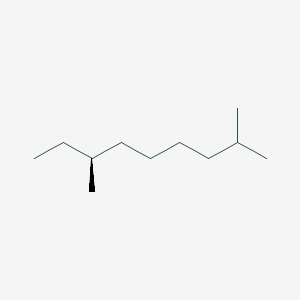
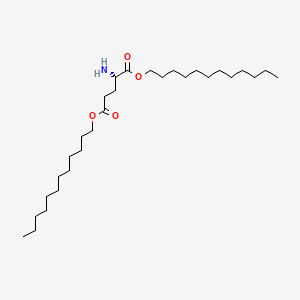
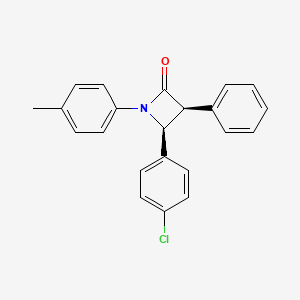
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
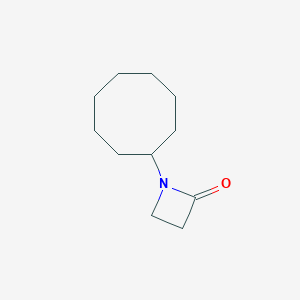
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

